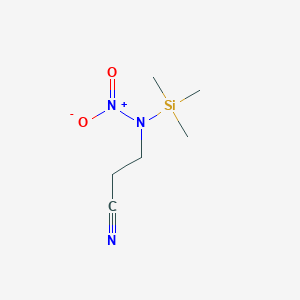![molecular formula C16H11ClN2O8S2 B14558967 3-[2-(2-Chlorophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid CAS No. 62106-15-4](/img/structure/B14558967.png)
3-[2-(2-Chlorophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2-Chlorophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydrazinylidene moiety, and a naphthalene backbone with sulfonic acid groups. Its distinct chemical properties make it a subject of interest in synthetic chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Chlorophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid typically involves the condensation of 2-chlorophenylhydrazine with a suitable naphthalene derivative. The reaction is often carried out in the presence of an acid catalyst to facilitate the formation of the hydrazinylidene linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Purification steps, including recrystallization and chromatography, are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Chlorophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the chlorophenyl group or the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with considerations for temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the naphthalene or chlorophenyl moieties .
Scientific Research Applications
3-[2-(2-Chlorophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 3-[2-(2-Chlorophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The hydrazinylidene group can form covalent bonds with active sites, inhibiting enzyme activity. The compound’s structure allows it to participate in various biochemical pathways, modulating cellular processes and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-R-Benzoyl)hydrazinylidene]-4-oxobutanoic acids: These compounds share the hydrazinylidene moiety and exhibit similar reactivity and biological activities.
Hydrazones derived from α-dicarbonyl compounds: These compounds are structurally related and used in the synthesis of heterocyclic structures.
Uniqueness
3-[2-(2-Chlorophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid is unique due to its combination of a chlorophenyl group, hydrazinylidene linkage, and naphthalene backbone with sulfonic acid groups.
Properties
CAS No. |
62106-15-4 |
|---|---|
Molecular Formula |
C16H11ClN2O8S2 |
Molecular Weight |
458.9 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C16H11ClN2O8S2/c17-10-3-1-2-4-11(10)18-19-15-13(29(25,26)27)6-8-5-9(28(22,23)24)7-12(20)14(8)16(15)21/h1-7,20-21H,(H,22,23,24)(H,25,26,27) |
InChI Key |
FJFLNTYYGMWQIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


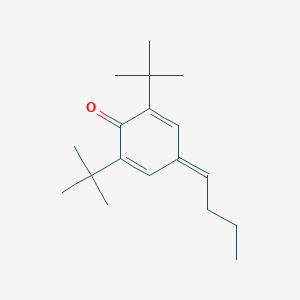
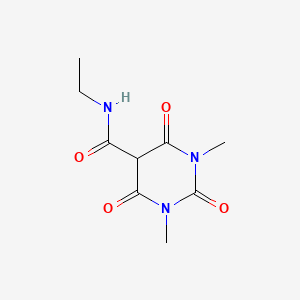
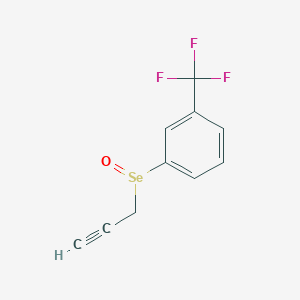
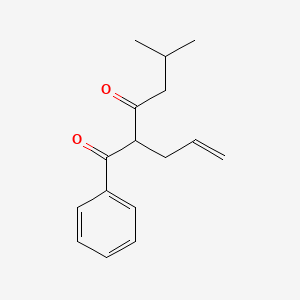
![4-[(2,4-Dinitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14558918.png)
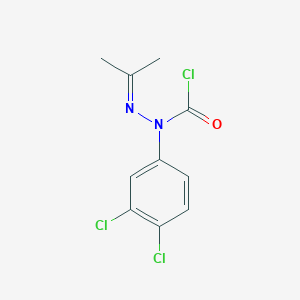
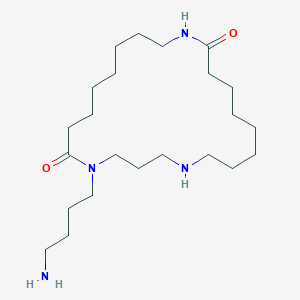
![[2-(3-Oxobutyl)-1,3-dioxolan-2-yl]acetaldehyde](/img/structure/B14558933.png)
![2,4-Dihydro-4-([(1-methylethyl)amino]methylene)-1-benzoxepin-3,5-dione](/img/structure/B14558939.png)
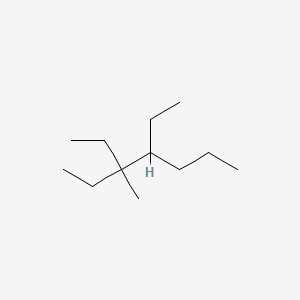
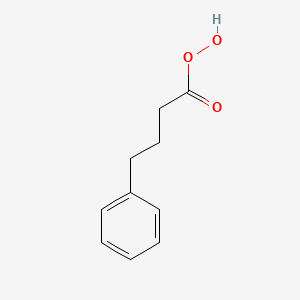
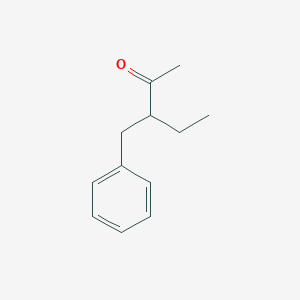
![N-[1-(3,4-Dichlorophenyl)-6-methoxyhexylidene]hydroxylamine](/img/structure/B14558973.png)
